6-Aminohexanenitrile

Overview

Description

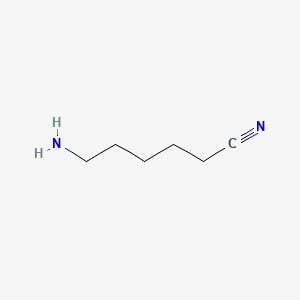

6-Aminohexanenitrile is an organic compound with the molecular formula C6H12N2 It is a colorless to pale yellow liquid with a slightly pungent odor

Preparation Methods

Preparation Overview

6-Aminohexanenitrile is typically prepared by the partial hydrogenation of adiponitrile (hexanedinitrile). The key challenge is to selectively hydrogenate one nitrile group to an amino group while preserving the other nitrile group intact. This requires specific catalysts and reaction conditions to avoid over-hydrogenation to hexamethylenediamine or formation of secondary and tertiary amines.

Catalytic Partial Hydrogenation of Adiponitrile

Catalyst Types and Supports

- Catalysts : The partial hydrogenation is commonly catalyzed by metals such as nickel, cobalt, palladium, platinum, rhodium, and ruthenium. Raney nickel and Raney cobalt are among the most widely used catalysts due to their high activity and selectivity for primary amine formation.

- Supports : Catalysts are often supported on alumina, silica, silica-alumina, carbon, or inorganic salts like barium carbonate or sulfate to enhance dispersion and stability.

Catalyst Preparation and Characterization

- Non-stoichiometric nickel oxide supported on α-alumina is prepared by impregnation of nickel nitrate solutions onto alumina, drying, and calcination, followed by reduction in hydrogen to form active metallic nickel sites.

- Characterization techniques such as X-ray photoelectron spectroscopy (XPS), temperature-programmed reduction (TPR), and X-ray diffraction (XRD) are used to analyze catalyst surface properties, reduction behavior, and crystallite size.

- Higher nickel content and optimized reduction temperatures improve catalyst activity and selectivity towards this compound.

Reaction Conditions

- Temperature range: 50°C to 250°C (preferably 140°C to 200°C).

- Pressure: Atmospheric to 5 atmospheres (0.1 to 5 atm), with inert gas bubbling (e.g., nitrogen) to remove ammonia and enhance selectivity.

- Reaction time: Typically 10 to 20 hours to achieve 25-50% conversion.

- Solvent: Preferably solvent-free for the initial reaction step, but solvents like alkanols may be used in related processes.

Process Steps in Preparation

The preparation process can be divided into two main steps:

| Step | Description | Catalyst | Temperature | Pressure | Notes |

|---|---|---|---|---|---|

| 1 | Partial hydrogenation of adiponitrile to this compound and di-(5-cyanopentyl)amine | Pd, Pt, Rh, Ru on supports | 50-250°C (opt. 140-200°C) | 0.1-5 atm | Conversion ~25-50%; inert gas bubbling recommended |

| 2 | Further hydrogenation of intermediate amines to hexamethylenediamine (optional) | Raney Co, Raney Ni, supported Co/Ni, Fe oxide | 75-200°C | 300-5000 psig H2 | Used if full hydrogenation is desired |

Mechanistic Insights and Selectivity Control

- The presence of excess ammonia is crucial to suppress the formation of secondary and tertiary amines by stabilizing the primary amine intermediate.

- Catalyst metal choice affects selectivity: cobalt and nickel favor primary amines, while noble metals tend to produce more secondary/tertiary amines.

- Surface interactions and specific crystal sites on the catalyst influence the pathway and selectivity.

- Higher space velocities and lower nickel contents tend to increase selectivity toward this compound.

Research Findings and Data Summary

Catalyst Reduction and Activity

| Catalyst Type | Reduction Temperature (K) | Nickel Content (wt%) | Crystallite Size (nm) | Activity (Conversion %) | Selectivity to this compound (%) |

|---|---|---|---|---|---|

| NiO/α-Alumina | 483-723 | 0.05 - 0.15 | 10-20 | Increases with Ni content | Higher at lower Ni content and higher space velocity |

- TPR studies show that α-alumina support inhibits NiO reduction, requiring higher temperatures.

- XPS confirms complete reduction of NiO above 623 K.

- Catalytic tests at 443 K and 1 atm show increased conversion with nickel content but improved selectivity at lower nickel content due to specific active sites.

Reaction Yields

- Partial hydrogenation under optimized conditions yields this compound with high selectivity and conversion.

- Overhydrogenation leads to hexamethylenediamine formation.

- Use of inert gas bubbling and controlled pressure optimizes ammonia removal and reaction equilibrium.

Alternative Preparation Routes

- Partial hydrogenation of adiponitrile can be conducted in batch or continuous flow reactors, including fixed-bed and tube reactors.

- Use of magnetic or electromagnetic fixation of Raney nickel catalysts enhances catalyst stability and activity.

- Some processes use 5-formylvalerate intermediates and alkanol solvents for related aminocaproate production, but these are less common for direct this compound synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Range/Value | Comments |

|---|---|---|

| Starting material | Adiponitrile (hexanedinitrile) | Byproduct or synthesized from adipic acid |

| Catalyst metals | Ni, Co, Pd, Pt, Rh, Ru | Raney Ni/Co preferred for primary amine |

| Catalyst support | Alumina, silica, carbon, barium salts | Enhances dispersion and selectivity |

| Temperature | 50°C - 250°C (opt. 140-200°C) | Higher temp increases rate but may reduce selectivity |

| Pressure | 0.1 - 5 atm (step 1); up to 5000 psig H2 (step 2) | Lower pressure favors ammonia removal |

| Reaction time | 10 - 20 hours | For 25-50% conversion |

| Solvent | Preferably none; alkanols possible | Solvent-free preferred for step 1 |

| Ammonia presence | Excess ammonia required | Suppresses secondary/tertiary amines |

Chemical Reactions Analysis

Hydrogenation to Hexamethylenediamine (HMDA)

AHN undergoes hydrogenation in the presence of metal catalysts to form hexamethylenediamine (HMDA), a precursor for nylon-6,6. The reaction involves the reduction of the nitrile group to a primary amine:

Catalytic Systems :

-

Raney nickel or Raney cobalt catalysts are commonly used, often promoted with chromium (0.5–6% by weight) .

-

Reaction conditions include temperatures of 75–200°C and hydrogen pressures of 300–5000 psig .

Yield and Selectivity :

-

High conversions (up to 97%) are achieved with near-quantitative selectivity (99.1%) under optimized conditions .

-

Catalyst composition significantly impacts selectivity: lower nickel content and high space velocities favor AHN formation over byproducts like azacycloheptane .

Hydrolysis to Caprolactam (CL)

AHN can undergo hydrolysis and subsequent cyclization to form caprolactam (CL), a monomer for nylon-6:

Challenges :

-

High temperatures (>200°C) are required for complete hydrolysis, risking the formation of secondary or tertiary amines .

-

Homogeneous catalysts (e.g., mineral acids) are used, but their corrosive nature necessitates careful process control .

Reaction with Crown Ethers

AHN forms stable complexes with 18-crown-6 ether, facilitating selective extraction and purification. MS/MS analysis confirms the formation of a primary amine-crown ether complex, with characteristic fragment losses (e.g., NH₃ and CH₃CN) .

Reaction Parameters and Optimization

Mechanistic Insights

The hydrogenation of AHN involves a stepwise reduction of the nitrile group to an imine intermediate, followed by further hydrogenation to the diamine. Selectivity toward HMDA depends on:

Scientific Research Applications

Catalytic Applications

6-Aminohexanenitrile is primarily produced through the hydrogenation of hexanedinitrile. This process is significant in various catalytic systems, particularly those involving nickel-based catalysts.

Hydrogenation Processes

- Catalysts Used : Nickel-based catalysts are commonly employed for the selective hydrogenation of hexanedinitrile to this compound. Studies have shown that functionalized multi-walled carbon nanotubes supported nickel catalysts exhibit high selectivity and efficiency in this transformation .

- Temperature and Conditions : The hydrogenation typically occurs under temperatures ranging from 338 K to 358 K, optimizing the yield of this compound while minimizing by-products like 1,6-hexanediamine .

| Catalyst Type | Reaction Temperature (K) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Nickel-based (Raney Ni) | 338 - 358 | 65-75 | High |

| Functionalized Carbon Nanotubes | 338 - 358 | >70 | Very High |

Pharmaceutical Applications

This compound is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its ability to undergo further transformations makes it valuable in drug development.

Synthesis of Amino Acids

- Conversion Pathways : The compound can be reductively aminated to form 6-aminohexanoic acid, which is a building block for several amino acids used in pharmaceuticals . This transformation typically involves catalysts such as Raney nickel under controlled conditions to achieve high yields.

Case Study: Production of Bio-Based Products

A study demonstrated the conversion of bio-based feedstocks into this compound derivatives, highlighting its role in sustainable chemical processes. The conversion involved multiple steps including reductive amination and cyclization, yielding significant quantities of amino acids suitable for pharmaceutical applications .

Polymer Chemistry

In polymer chemistry, this compound serves as a monomer for synthesizing polyamides and other polymers.

Polyamide Synthesis

- Applications : It is used to produce high-performance polyamides that exhibit excellent mechanical properties and thermal stability. These materials are crucial in automotive and aerospace industries where lightweight and durable materials are required.

| Polymer Type | Application Area | Properties |

|---|---|---|

| Polyamide | Automotive | High strength, thermal stability |

| Specialty Polymers | Aerospace | Lightweight, durable |

Mechanism of Action

The mechanism of action of 6-aminohexanenitrile involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

6-Aminohexanenitrile can be compared with other similar compounds, such as:

6-Aminocapronitrile: Similar in structure and reactivity, used in similar applications.

Hexanenitrile: Lacks the amino group, making it less reactive in nucleophilic reactions.

Hexanoic acid: An oxidized form of this compound, used in different applications.

The uniqueness of this compound lies in its dual functional groups (amino and nitrile), which provide versatility in chemical reactions and applications.

Biological Activity

6-Aminohexanenitrile (AHN), a compound with the chemical formula , is an aliphatic amino nitrile that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and synthetic organic chemistry. This article explores the biological activity of AHN, synthesizing findings from diverse sources, including case studies and research data.

This compound is synthesized through various methods, often starting from adiponitrile. The hydrogenation of adiponitrile (ADN) to hexamethylenediamine (HMDA) involves AHN as an intermediate. Studies have shown that the reaction conditions significantly affect the yield and selectivity of the products involved. For instance, using Raney nickel or cobalt catalysts under specific pressure and temperature conditions can optimize the conversion rates of ADN to HMDA while affecting the retention of AHN in the reaction mixture .

Toxicological Profile

The biological activity of this compound includes its toxicological effects. In studies involving lethal doses administered to rabbits, it was observed that AHN could cause somnolence and acute pulmonary edema, indicating its potential hazards as a skin irritant and respiratory toxin . Such findings highlight the importance of handling this compound with care in laboratory settings.

Medicinal Applications

One promising area of research for AHN is its application in developing selective androgen receptor modulators (SARMs). These compounds are designed to selectively stimulate androgen receptors in muscle and bone tissues while minimizing effects in other tissues, such as the prostate. Research indicates that derivatives of AHN can be utilized as building blocks for synthesizing SARMs, which may have therapeutic applications in treating muscle-wasting diseases, osteoporosis, and cachexia .

Case Study 1: Synthesis of Ethyl 6-Aminohexanimidate Dihydrochloride

A detailed synthesis process for ethyl 6-aminohexanimidate dihydrochloride from this compound was documented. The process involved dissolving AHN in anhydrous ethanol followed by hydrochloric acid bubbling under controlled conditions. The resulting compound exhibited a yield of 78%, demonstrating the efficiency of AHN as a precursor in organic synthesis .

Case Study 2: Complexation Studies

In complexation studies using 18-crown-6 ether to probe primary amines, AHN was identified among other amino nitriles present in tholin samples. The analysis confirmed its structural integrity through mass spectrometry, indicating its relevance in astrochemical studies and potential applications in planetary science .

Data Summary

The following table summarizes key properties and findings related to this compound:

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 6-aminohexanenitrile in academic laboratories?

- Methodological Answer : The synthesis typically involves nitrile alkylation or cyanoethylation of primary amines. For example, BD108032 (this compound, 95+% purity) is synthesized via catalytic hydrogenation of 6-cyanohexylamine intermediates under controlled conditions . Characterization employs NMR spectroscopy (¹H/¹³C), FT-IR (to confirm nitrile C≡N stretch at ~2250 cm⁻¹), and mass spectrometry (m/z 112.17 for [M+H]⁺) . Physical properties, such as boiling point (118–120°C at 16 mmHg), are cross-referenced with the CRC Handbook .

Q. How is this compound utilized as a precursor for heterocyclic compounds?

- Methodological Answer : The terminal amino and nitrile groups enable cyclization reactions. For instance, under acidic conditions, it forms pyrrolidine derivatives via intramolecular cyclization, which are key intermediates in bioactive molecule synthesis. Reaction optimization involves monitoring pH and temperature to avoid premature hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Cross-validation using 2D NMR (COSY, HSQC) and X-ray crystallography (if crystalline) is critical. For example, the InChIKey

KBMSFJFLSXLIDJ-UHFFFAOYSA-Nshould match computational models (e.g., DFT) to confirm structural assignments. Contradictions in purity assays (e.g., GC vs. HPLC) require recalibration against certified reference standards .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Methodological Answer : Key parameters include:

- Catalyst selection : Palladium on carbon (Pd/C) for selective hydrogenation of unsaturated precursors.

- Temperature control : Maintaining 50–60°C to prevent side reactions (e.g., over-reduction).

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

- Yield improvements (>90%) are achieved via Design of Experiments (DoE) to identify interactions between variables .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Purity analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210 nm. Compare retention times to standards .

- Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) monitor nitrile hydrolysis to carboxylic acids via FT-IR and LC-MS .

Q. Safety and Compliance

Q. What are the best practices for safely handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential vapor release (evidenced by its liquid state at room temperature) .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for antidotes (e.g., sodium thiosulfate for nitrile exposure) .

Q. Advanced Applications

Q. What role does this compound play in pharmacological studies?

- Methodological Answer : It serves as a precursor for ε-aminocaproic acid analogs (via hydrolysis), which are investigated for antifibrinolytic activity. In drug discovery, its nitrile group is functionalized into thioamides or tetrazoles for target binding studies. Pharmacokinetic assays (e.g., microsomal stability) require derivatization to improve detectability in LC-MS/MS .

Properties

IUPAC Name |

6-aminohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c7-5-3-1-2-4-6-8/h1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMSFJFLSXLIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC#N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062416 | |

| Record name | Hexanenitrile, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [MSDSonline] | |

| Record name | Hexanenitrile, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Aminohexanenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2432-74-8, 31196-10-8 | |

| Record name | 6-Aminohexanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminohexanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanenitrile, amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031196108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-AMINOHEXANENITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanenitrile, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanenitrile, amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanenitrile, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminohexanonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOHEXANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGU4NDJ80Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-AMINOHEXANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.